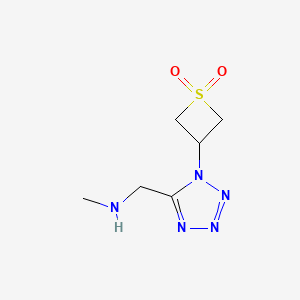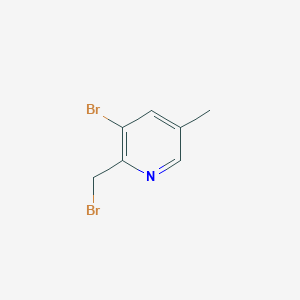
3-Bromo-2-(bromomethyl)-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(bromomethyl)-5-methylpyridine: is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine atoms in the compound makes it a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(bromomethyl)-5-methylpyridine typically involves the bromination of 2-(bromomethyl)-5-methylpyridine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 3-Bromo-2-(bromomethyl)-5-methylpyridine can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of methylpyridine derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-2-(bromomethyl)-5-methylpyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and in cross-coupling reactions.
Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates. Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
Industry: In the materials science industry, this compound is used in the production of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(bromomethyl)-5-methylpyridine largely depends on its application. In organic synthesis, it acts as an electrophile due to the presence of bromine atoms, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved are specific to the reactions it undergoes and the compounds it helps to form.
Comparison with Similar Compounds
- 3-Bromo-2-(bromomethyl)propionic acid
- 3-Bromo-2-methylpropene
- 3-Chloro-2-chloromethyl-1-propene
Comparison: 3-Bromo-2-(bromomethyl)-5-methylpyridine is unique due to its pyridine ring structure, which imparts different electronic properties compared to aliphatic compounds like 3-Bromo-2-(bromomethyl)propionic acid. The presence of the pyridine ring makes it more suitable for applications in heterocyclic chemistry and pharmaceuticals.
Properties
Molecular Formula |
C7H7Br2N |
|---|---|
Molecular Weight |
264.94 g/mol |
IUPAC Name |
3-bromo-2-(bromomethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H7Br2N/c1-5-2-6(9)7(3-8)10-4-5/h2,4H,3H2,1H3 |
InChI Key |
XPHYBOAWPCZSAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


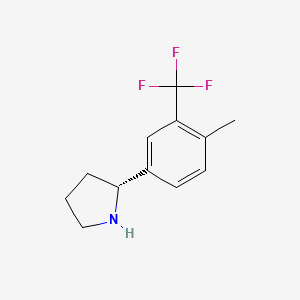


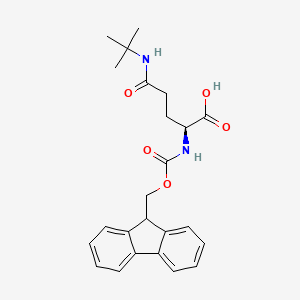
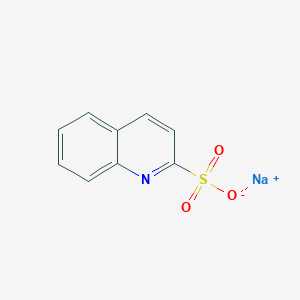
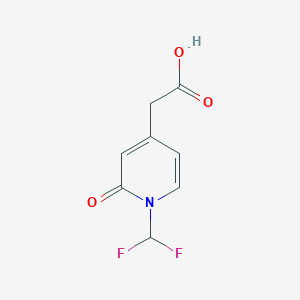
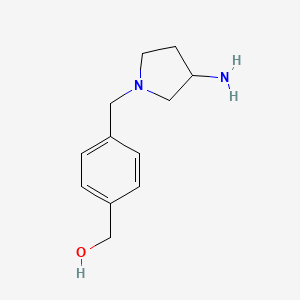
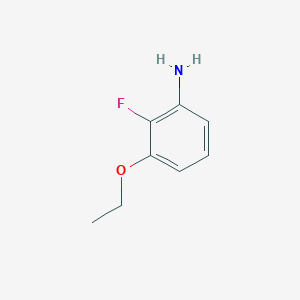

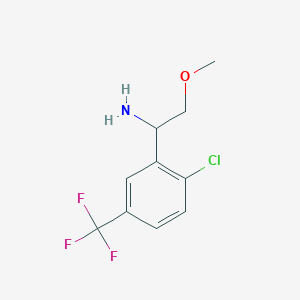
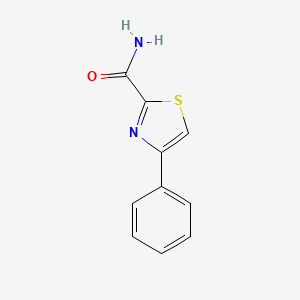
![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B12953716.png)

